1H-Indazole-3-methanol, 5-iodo-

Description

BenchChem offers high-quality 1H-Indazole-3-methanol, 5-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-3-methanol, 5-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

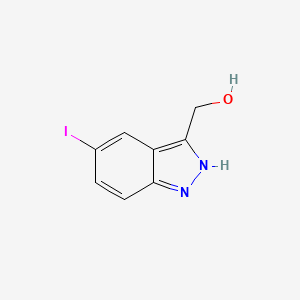

Structure

3D Structure

Properties

IUPAC Name |

(5-iodo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJMHVWMPANCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1I)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-3-methanol, 5-iodo-

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for 1H-Indazole-3-methanol, 5-iodo-. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

While direct experimental data for 1H-Indazole-3-methanol, 5-iodo- is limited in publicly available literature, its properties can be inferred from closely related analogs and precursors. The following tables summarize key chemical data.

Table 1: Physicochemical Properties of 1H-Indazole-3-methanol, 5-iodo- and Related Compounds

| Property | 1H-Indazole-3-methanol, 5-iodo- (Predicted/Inferred) | 5-Iodo-1H-indazole[1] | (1H-Indazol-3-yl)methanol[2] |

| Molecular Formula | C8H7IN2O | C7H5IN2 | C8H8N2O |

| Molecular Weight | 274.06 g/mol | 244.03 g/mol | 148.16 g/mol [2] |

| Appearance | Likely a solid | --- | --- |

| Melting Point | Not available | --- | --- |

| Boiling Point | > 400 °C (Predicted) | --- | --- |

| Density | ~2.0 g/cm³ (Predicted) | --- | --- |

| CAS Number | Not available | 55919-82-9[1] | 64132-13-4[2] |

Table 2: Spectroscopic Data Summary (Predicted)

| Technique | Expected Features for 1H-Indazole-3-methanol, 5-iodo- |

| ¹H NMR | Aromatic protons on the indazole ring, a singlet for the CH₂ group, a broad singlet for the OH proton, and a broad singlet for the NH proton. The iodine substitution will influence the chemical shifts of the aromatic protons. |

| ¹³C NMR | Aromatic carbons of the indazole ring, a carbon signal for the CH₂OH group. The carbon bearing the iodine will show a characteristic shift. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (274.06 g/mol ). |

| IR Spec. | Characteristic peaks for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |

Synthesis and Experimental Protocols

The synthesis of 1H-Indazole-3-methanol, 5-iodo- is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route involves the reduction of the corresponding aldehyde, 5-iodo-1H-indazole-3-carbaldehyde. This precursor can be synthesized from 5-iodo-indole through nitrosation.[3]

Experimental Protocol: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

5-iodo-1H-indazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolution: Dissolve 5-iodo-1H-indazole-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and may cause the solvent to bubble. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot indicates the formation of the alcohol.

-

Quenching: Once the reaction is complete, cautiously add 1M HCl to the reaction mixture to quench the excess sodium borohydride. This will result in the evolution of hydrogen gas. Continue adding acid until the effervescence ceases and the pH is acidic.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude 1H-Indazole-3-methanol, 5-iodo- can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Protocol: Synthesis of 5-iodo-1H-indazole-3-carbaldehyde

This procedure is adapted from a general method for the nitrosation of indoles to form indazole-3-carbaldehydes.[3]

Materials:

-

5-iodo-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2N solution

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrosating Agent: In a flask at 0 °C, slowly add 2N HCl to an aqueous solution of sodium nitrite. Keep the resulting mixture under an inert atmosphere (e.g., argon) for approximately 10 minutes before adding DMF.

-

Reaction Setup: In a separate flask, dissolve 5-iodo-indole in DMF.

-

Addition: Add the solution of 5-iodo-indole to the nitrosating agent mixture at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 8 hours.[3]

-

Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield 5-iodo-1H-indazole-3-carbaldehyde.[3]

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for 1H-Indazole-3-methanol, 5-iodo-.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methanol.org [methanol.org]

- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the Structure of (5-iodo-1H-indazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure of (5-iodo-1H-indazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on established knowledge of closely related indazole derivatives. The guide outlines a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), and discusses potential biological significance. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

(5-iodo-1H-indazol-3-yl)methanol is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The structure features an iodine atom at the 5th position of the indazole ring and a hydroxymethyl group at the 3rd position.

IUPAC Name: (5-Iodo-1H-indazol-3-yl)methanol CAS Number: 705264-87-5 Molecular Formula: C₈H₇IN₂O Molecular Weight: 274.06 g/mol

Chemical Structure:

Caption: Chemical structure of (5-iodo-1H-indazol-3-yl)methanol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5-iodo-1H-indazol-3-yl)methanol, inferred from data for 5-iodo-1H-indazole and other 3-substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H |

| ~8.10 | s | 1H | H-4 |

| ~7.70 | d | 1H | H-6 |

| ~7.50 | d | 1H | H-7 |

| ~5.30 | t | 1H | -OH |

| ~4.70 | d | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-3 |

| ~140.0 | C-7a |

| ~130.0 | C-6 |

| ~128.0 | C-4 |

| ~122.0 | C-3a |

| ~112.0 | C-7 |

| ~85.0 | C-5 |

| ~55.0 | -CH₂- |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Fragment |

| 274 | [M]⁺ |

| 256 | [M - H₂O]⁺ |

| 147 | [M - I]⁺ |

| 127 | [I]⁺ |

| 118 | [C₇H₆N₂]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch (alcohol), N-H stretch |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=C stretch (aromatic) |

| 1480-1450 | C=N stretch (pyrazole ring) |

| 1050-1000 | C-O stretch (primary alcohol) |

| 600-500 | C-I stretch |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for (5-iodo-1H-indazol-3-yl)methanol involves the reduction of a corresponding carboxylic acid or ester. A detailed, multi-step protocol is proposed below.

Workflow for the Synthesis of (5-iodo-1H-indazol-3-yl)methanol:

An In-depth Technical Guide on the Physical and Chemical Properties of 5-iodo-1H-indazole-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 5-iodo-1H-indazole-3-methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogues and computational predictions to offer a thorough profile.

Core Physical and Chemical Properties

The indazole scaffold is a prominent feature in numerous biologically active compounds, including several FDA-approved drugs. The introduction of an iodine atom at the 5-position and a hydroxymethyl group at the 3-position of the indazole ring creates a molecule with potential for various chemical modifications and biological interactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 5-iodo-1H-indazole-3-methanol and its immediate precursors. It is important to note that while some data for related compounds are from experimental sources, specific values for 5-iodo-1H-indazole-3-methanol are largely based on computational predictions and should be considered as such.

| Property | 5-iodo-1H-indazole-3-methanol | 5-iodo-1H-indazole-3-carboxylic acid | Methyl 5-iodo-1H-indazole-3-carboxylate |

| CAS Number | 705264-87-5 | 1077-97-0 | 1079-47-6 |

| Molecular Formula | C₈H₇IN₂O | C₈H₅IN₂O₂ | C₉H₇IN₂O₂ |

| Molecular Weight | 274.06 g/mol | 288.04 g/mol [1] | 302.07 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Data not available | Data not available |

| Appearance | Predicted to be a solid at room temperature. | --- | Solid[2] |

| Purity | --- | >95%[1] | 98%[2] |

Experimental Protocols

Synthesis of 5-iodo-1H-indazole-3-methanol

A viable synthetic pathway to obtain 5-iodo-1H-indazole-3-methanol is through the reduction of methyl 5-iodo-1H-indazole-3-carboxylate. This transformation is a common and well-established method in organic synthesis for converting esters to primary alcohols.

Reaction Scheme:

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of the Ester: Dissolve methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature below 20 °C.

-

Work-up and Isolation: Filter the resulting solid through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-iodo-1H-indazole-3-methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Indazole derivatives are a well-established class of compounds with a broad range of biological activities, most notably as inhibitors of various protein kinases.[3][4][5] These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of anti-cancer drug development.[6][7][8]

While the specific biological target of 5-iodo-1H-indazole-3-methanol has not been reported, its structural similarity to known kinase inhibitors suggests it may exhibit similar activities. For instance, several indazole-based compounds have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression.[9][10] Overexpression of PLK4 is observed in various cancers, and its inhibition can lead to mitotic errors and ultimately, apoptosis (programmed cell death).

Hypothetical Signaling Pathway: PLK4 Inhibition

The following diagram illustrates a potential mechanism of action for an indazole-based compound as a PLK4 inhibitor in a cancer cell.

This diagram depicts how 5-iodo-1H-indazole-3-methanol, acting as a PLK4 inhibitor, could disrupt the normal process of centrosome duplication. This disruption would lead to errors in mitosis, causing cell cycle arrest and ultimately inducing apoptosis in cancer cells.

Conclusion

5-iodo-1H-indazole-3-methanol is a molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data on its physical properties are currently scarce, its synthesis is achievable through standard organic chemistry techniques. Based on the well-documented biological activities of related indazole derivatives, this compound warrants exploration as a potential kinase inhibitor for therapeutic applications, particularly in oncology. Further research is necessary to fully characterize its physical properties, elucidate its specific biological targets, and evaluate its therapeutic efficacy.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of 5-iodo-1H-indazole-3-methanol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of the chemical compound 5-iodo-1H-indazole-3-methanol. The determination of a precise molecular weight is fundamental in chemical synthesis, quantitative analysis, and pharmaceutical research.

Chemical Identity and Formula

The first step in determining the molecular weight is to establish the correct molecular formula. The compound's name, 5-iodo-1H-indazole-3-methanol, describes its structure:

-

1H-Indazole: A bicyclic aromatic heterocyclic compound.

-

-3-methanol: A methanol group (-CH₂OH) is attached to the 3rd position of the indazole ring.

-

5-iodo-: An iodine atom is attached to the 5th position of the indazole ring.

Based on this structure, the molecular formula is determined to be C₈H₇IN₂O .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The atomic weights for the elements present in the compound are:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of I atoms × Atomic weight of I) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (8 × 12.011) + (7 × 1.008) + (1 × 126.904) + (2 × 14.007) + (1 × 15.999) = 96.088 + 7.056 + 126.904 + 28.014 + 15.999 = 274.061 g/mol

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 274.061 |

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry. The logical flow of this process is visualized in the diagram below.

Disclaimer: The information provided in this document is for educational and research purposes only. While the data has been compiled from reputable sources, it is recommended to cross-reference with other databases for critical applications.

References

- 1. quora.com [quora.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. #1 - Hydrogen - H [hobart.k12.in.us]

- 8. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Iodine [linelist.pa.uky.edu]

- 10. What is the formula mass of the iodine molecule? [vedantu.com]

- 11. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. #7 - Nitrogen - N [hobart.k12.in.us]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. quora.com [quora.com]

- 21. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Spectroscopic and Synthetic Profile of 5-iodo-1H-indazole-3-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the absence of published experimental data for 5-iodo-1H-indazole-3-methanol, the following tables summarize the expected spectroscopic characteristics. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with data reported for similar iodo-indazole and indazole-methanol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 13.5 | br s | - | N-H (indazole) |

| ~8.0 - 8.2 | s | - | H-4 |

| ~7.5 - 7.7 | d | ~8.5 | H-7 |

| ~7.3 - 7.5 | dd | ~8.5, ~1.5 | H-6 |

| ~4.8 - 5.0 | s | - | -CH₂OH |

| ~5.0 - 5.5 | t | ~5.0 | -CH₂OH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as DMSO-d₆. The NH proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration. The hydroxyl proton is also expected to be a broad signal and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 148 | C-3 |

| ~140 - 142 | C-7a |

| ~130 - 132 | C-6 |

| ~128 - 130 | C-4 |

| ~120 - 122 | C-7 |

| ~110 - 112 | C-3a |

| ~85 - 90 | C-5 |

| ~55 - 60 | -CH₂OH |

Note: The chemical shift of the carbon bearing the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Broad | O-H stretch (alcohol) |

| ~3100 - 3200 | Broad | N-H stretch (indazole) |

| ~2850 - 2950 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1620 | Medium | C=C stretch (aromatic) |

| ~1450 - 1500 | Medium | C=N stretch (indazole ring) |

| ~1000 - 1050 | Strong | C-O stretch (primary alcohol) |

| ~800 - 850 | Strong | C-H bend (out-of-plane) |

| ~500 - 600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak corresponding to C₈H₇IN₂O. |

| [M-H₂O]+ | Loss of water from the molecular ion. |

| [M-CH₂OH]+ | Loss of the hydroxymethyl group. |

| Characteristic iodine isotope pattern | The presence of an iodine atom will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments. |

Experimental Protocols

The synthesis of 5-iodo-1H-indazole-3-methanol can be achieved through a two-step process starting from the commercially available 5-iodo-indole. The proposed synthetic route involves the conversion of 5-iodo-indole to 5-iodo-1H-indazole-3-carboxaldehyde, followed by the reduction of the aldehyde to the desired primary alcohol.

Synthesis of 5-iodo-1H-indazole-3-carboxaldehyde

This procedure is adapted from a general method for the nitrosation of indoles to form indazole-3-carboxaldehydes.

Materials:

-

5-iodo-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2N)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a solution of sodium nitrite (8 equivalents) in deionized water and DMF is prepared.

-

To this solution, 2N hydrochloric acid (2.7 equivalents) is added slowly, and the mixture is stirred under an inert atmosphere (e.g., argon) for 10 minutes.

-

A solution of 5-iodo-indole (1 equivalent) in DMF is then added dropwise to the reaction mixture at 0 °C over a period of 2 hours using a syringe pump.

-

After the addition is complete, the reaction is allowed to stir at room temperature for 8 hours.

-

The reaction mixture is then extracted three times with ethyl acetate.

-

The combined organic layers are washed three times with water, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford 5-iodo-1H-indazole-3-carboxaldehyde.

Reduction of 5-iodo-1H-indazole-3-carboxaldehyde to 5-iodo-1H-indazole-3-methanol

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

5-iodo-1H-indazole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-iodo-1H-indazole-3-carboxaldehyde in methanol, sodium borohydride (1.5 to 2 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Pathway

Caption: Synthetic route to 5-iodo-1H-indazole-3-methanol.

Spectroscopic Analysis Workflow

The Ascendant Role of Iodinated Indazole Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been compiled detailing the diverse biological activities of iodinated indazole derivatives. This whitepaper, tailored for researchers, scientists, and professionals in the pharmaceutical industry, elucidates the potent anticancer, antimicrobial, and anti-inflammatory properties of these compounds, offering a foundational resource for future therapeutic innovation.

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic introduction of an iodine atom to this scaffold has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, enhancing their therapeutic potential. This guide provides an in-depth exploration of these effects, supported by quantitative data, detailed experimental protocols, and novel visualizations of the underlying molecular mechanisms.

Anticancer Activity: A Primary Focus

Iodinated indazole derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their cytotoxic and antiproliferative effects are often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways crucial for tumor growth and survival.

Table 1: Anticancer Activity of Selected Iodinated Indazole Derivatives (IC50 values in µM)

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | 3-Iodo-1H-indazole derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |

| 2 | 6-Bromo-3-iodo-1H-indazole precursor | A549 (Lung) | >10 | [2][3] |

| 2 | 6-Bromo-3-iodo-1H-indazole precursor | 4T1 (Breast) | >10 | [2][3] |

| 2 | 6-Bromo-3-iodo-1H-indazole precursor | HepG2 (Liver) | >10 | [2][3] |

| 2 | 6-Bromo-3-iodo-1H-indazole precursor | MCF-7 (Breast) | 1.15 | [3] |

| 2 | 6-Bromo-3-iodo-1H-indazole precursor | HCT116 (Colon) | 4.89 | [3] |

| 3 | 3-Iodo-1H-indazole derivative | Hep-G2 (Liver) | 3.32 |[1] |

Note: The data presented is a compilation from various sources and direct biological activity of the iodinated precursors may not be the primary focus of the cited studies, but rather their use in synthesizing more complex, active molecules.

The anticancer mechanism of these compounds frequently involves the modulation of the intrinsic apoptotic pathway. Treatment with certain indazole derivatives, synthesized from iodinated precursors, has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, culminating in programmed cell death. A key executioner in this cascade is caspase-3, and its cleaved, active form is a hallmark of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

An In-depth Technical Guide to 1H-Indazole-3-methanol, 5-iodo-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1H-Indazole-3-methanol, 5-iodo- is limited in publicly available literature. This guide has been compiled by examining data from closely related analogs and established synthetic methodologies for the indazole scaffold. The information provided herein serves as a comprehensive resource to guide research and development efforts.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[2][3] The introduction of a 5-iodo substituent and a 3-methanol group is anticipated to modulate the compound's physicochemical properties and biological target interactions. The iodine atom can serve as a handle for further synthetic diversification, such as cross-coupling reactions, or enhance binding to target proteins through halogen bonding. This guide provides a detailed overview of the proposed synthesis, physicochemical properties, and potential biological activities of 1H-Indazole-3-methanol, 5-iodo-.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is not directly available. The following table summarizes key physicochemical properties of the closely related precursor, 5-Iodo-1H-indazole-3-carboxylic acid, to provide an estimate.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O₂ | [4] |

| Molecular Weight | 288.04 g/mol | [4] |

| CAS Number | 1077-97-0 | [4] |

| Predicted LogP | 1.8657 | [4] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Proposed Synthesis

A plausible synthetic route to 1H-Indazole-3-methanol, 5-iodo- is proposed, commencing from the commercially available 5-Iodo-1H-indazole-3-carboxylic acid. The workflow involves a standard esterification followed by reduction.

Caption: Proposed synthetic workflow for 1H-Indazole-3-methanol, 5-iodo-.

Experimental Protocols

Step 1: Esterification of 5-Iodo-1H-indazole-3-carboxylic acid

This procedure is based on standard esterification methods for carboxylic acids.

-

Materials: 5-Iodo-1H-indazole-3-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Ethyl acetate, Magnesium sulfate.

-

Procedure:

-

Suspend 5-Iodo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-iodo-1H-indazole-3-carboxylate.

-

Step 2: Reduction of Methyl 5-iodo-1H-indazole-3-carboxylate

This protocol is a general procedure for the reduction of esters to primary alcohols using lithium aluminum hydride.

-

Materials: Methyl 5-iodo-1H-indazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Sodium sulfate decahydrate, Ethyl acetate.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Methyl 5-iodo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash it thoroughly with ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1H-Indazole-3-methanol, 5-iodo-.

-

Spectroscopic Data (Predicted)

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 1H-Indazole-3-methanol, 5-iodo-. These predictions are based on known data for 5-iodo-3-phenyl-1H-indazole and general principles of NMR spectroscopy.[5]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| NH | ~13.0 (br s) |

| H4 | ~8.0 (d) |

| H6 | ~7.5 (dd) |

| H7 | ~7.2 (d) |

| CH₂ | ~4.8 (s) |

| OH | ~5.5 (t) |

Potential Biological Activity and Signaling Pathways

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer.[2][6]

PI3K/AKT/mTOR Pathway Inhibition

A significant body of research points to indazole-containing molecules as inhibitors of the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] A derivative of 3-amino-1H-indazole, compound W24, has been shown to exhibit broad-spectrum antiproliferative activity with IC₅₀ values in the low micromolar range against various cancer cell lines.[6] Mechanistic studies revealed that this compound induces G2/M cell cycle arrest and apoptosis.[6]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the likely points of inhibition by indazole derivatives.

Caption: PI3K/AKT/mTOR pathway with potential inhibition by indazole derivatives.

Other Potential Activities

Derivatives of the indazole scaffold have been investigated for a multitude of other biological activities, suggesting that 1H-Indazole-3-methanol, 5-iodo- could be a versatile lead compound. These activities include:

-

Antimicrobial and Antifungal Activity: Various indazole derivatives have shown promising activity against bacterial and fungal strains.[1]

-

Anti-inflammatory Activity: The indazole nucleus is present in the non-steroidal anti-inflammatory drug Benzydamine.[1]

Conclusion

While direct experimental data on 1H-Indazole-3-methanol, 5-iodo- is scarce, a comprehensive analysis of related compounds provides a strong foundation for its synthesis and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer a baseline for characterization. Most notably, the established role of indazole derivatives as inhibitors of the PI3K/AKT/mTOR pathway positions 1H-Indazole-3-methanol, 5-iodo- as a compound of significant interest for the development of novel anti-cancer therapeutics. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-iodo-1H-indazole-3-methanol: Synthesis, Properties, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-iodo-1H-indazole-3-methanol, a heterocyclic organic compound of increasing interest in the field of medicinal chemistry. While a specific, documented history of its discovery is not prominent in the scientific literature, its significance arises from its role as a key synthetic intermediate for the development of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. This document details its physicochemical properties, a plausible and detailed synthetic pathway derived from established chemical transformations, and the broader context of the importance of the indazole scaffold in modern drug discovery.

Introduction: The Prominence of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1][2] First described by Emil Fischer, indazole derivatives are integral to a multitude of pharmacologically active compounds.[1] Their versatile structure allows for interaction with a wide range of biological targets, leading to their use in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The 3-substituted indazoles, in particular, are key building blocks for a variety of therapeutic candidates.[5] 5-iodo-1H-indazole-3-methanol, with its reactive iodine and hydroxymethyl functionalities, represents a valuable intermediate for the synthesis of diverse compound libraries for biological screening.

Physicochemical Properties

Direct experimental data for 5-iodo-1H-indazole-3-methanol is scarce. However, its properties can be estimated based on its likely precursor, methyl 5-iodo-1H-indazole-3-carboxylate, and the parent compound, 1H-indazol-3-ylmethanol.

Table 1: Physicochemical Properties of 5-iodo-1H-indazole-3-methanol and Related Compounds

| Property | Methyl 5-iodo-1H-indazole-3-carboxylate | 1H-Indazol-3-ylmethanol | 5-iodo-1H-indazole-3-methanol (Estimated) |

| CAS Number | 1079-47-6[6] | 64132-13-4[7] | Not available |

| Molecular Formula | C₉H₇IN₂O₂[6] | C₈H₈N₂O[7] | C₈H₇IN₂O |

| Molecular Weight | 302.07 g/mol [6] | 148.16 g/mol [7] | 274.05 g/mol |

| Appearance | Off-white to grey solid[6] | Solid | Likely a solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |

| pKa | Not available | Not available | Estimated to be similar to other indazoles, with a pKa for the N-H proton around 13-14.[5] |

Synthesis of 5-iodo-1H-indazole-3-methanol

The synthesis of 5-iodo-1H-indazole-3-methanol can be logically achieved in a two-step process starting from commercially available precursors. The first step involves the formation of the indazole ring to create methyl 5-iodo-1H-indazole-3-carboxylate, followed by the reduction of the ester to the corresponding primary alcohol.

Step 1: Synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate

A plausible route to the precursor involves the nitrosation of 5-iodo-indole followed by esterification. A general procedure for the conversion of an indole to an indazole-3-carboxaldehyde has been reported, which can be adapted and followed by an oxidation and esterification step.[8] Alternatively, and more directly for the carboxylate, a cyclization reaction of a suitably substituted phenylhydrazine derivative can be employed.

Experimental Protocol: Synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate (adapted from general indazole synthesis principles) [9]

-

Materials: 2-amino-5-iodobenzoic acid, sodium nitrite, hydrochloric acid, a suitable reducing agent (e.g., tin(II) chloride), pyruvic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Diazotization of 2-amino-5-iodobenzoic acid: Dissolve 2-amino-5-iodobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Reduction and Cyclization: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid. Allow the mixture to warm to room temperature and stir until the reaction is complete, forming 5-iodo-1H-indazole-3-carboxylic acid.

-

Esterification: Isolate the crude 5-iodo-1H-indazole-3-carboxylic acid and suspend it in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours until the esterification is complete (monitored by TLC).

-

Workup and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 2: Reduction of Methyl 5-iodo-1H-indazole-3-carboxylate to 5-iodo-1H-indazole-3-methanol

The reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.[10][11]

Experimental Protocol: Synthesis of 5-iodo-1H-indazole-3-methanol

-

Materials: Methyl 5-iodo-1H-indazole-3-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, and aqueous workup solutions (e.g., water, 15% NaOH solution, water).

-

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Workup (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts.

-

Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite. Wash the precipitate thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 5-iodo-1H-indazole-3-methanol. The product can be further purified by recrystallization or column chromatography.

-

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from a plausible starting material to the target compound, 5-iodo-1H-indazole-3-methanol.

Caption: Synthetic pathway for 5-iodo-1H-indazole-3-methanol.

Role in Drug Discovery and Conclusion

While 5-iodo-1H-indazole-3-methanol may not be a final drug product, its value as a chemical intermediate is significant. The 3-hydroxymethyl group can be further functionalized, for example, through conversion to a halomethyl group for subsequent nucleophilic substitution, or oxidized to an aldehyde for various condensation reactions.[8][12] The 5-iodo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[13] This dual functionality makes it a versatile platform for generating a library of novel indazole derivatives for screening against various biological targets.

References

- 1. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 27492-84-8 | MFCD03665203 | Methyl 4-amino-2-methoxybenzoate [aaronchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 6. METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 7. 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, Methanol, experimental) (HMDB0001525) [hmdb.ca]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 13. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

Commercial availability of 1H-Indazole-3-methanol, 5-iodo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthesis of 1H-Indazole-3-methanol, 5-iodo- (CAS No. 705264-87-5). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are interested in utilizing this compound as a building block or chemical probe.

Chemical Identity and Properties

1H-Indazole-3-methanol, 5-iodo- is a substituted indazole derivative. The indazole core is a key pharmacophore found in numerous biologically active compounds. The presence of an iodine atom at the 5-position provides a handle for further functionalization, typically through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The methanol group at the 3-position can also be a site for modification or may contribute to the binding of the molecule to its biological target.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Chemical Name | (5-iodo-1H-indazol-3-yl)Methanol |

| Synonyms | 5-Iodo-1H-indazole-3-methanol |

| CAS Number | 705264-87-5 |

| MDL Number | MFCD18533429 |

| Molecular Formula | C₈H₇IN₂O |

| Molecular Weight | 274.06 g/mol |

Commercial Availability

1H-Indazole-3-methanol, 5-iodo- is available from a limited number of specialized chemical suppliers. The purity and available quantities may vary. Researchers are advised to contact the suppliers directly for the most current information.

Table 2: Commercial Supplier Information

| Supplier | Product Number | Purity | Available Quantities |

| Suzhou Shiya Biotechnology Co., Ltd. | B1-8006A | 95% | 0.5 g, 1 g, 5 g[1] |

| ChemicalBook | CB42552587 | - | Inquire |

| Chemcia Scientific | BB20-8006B | 95% | 1 g[2] |

Note: Availability and pricing are subject to change. Please verify with the respective suppliers.

Synthesis and Experimental Protocols

One common strategy for the synthesis of indazole-3-methanol derivatives involves the reduction of the corresponding indazole-3-carboxylic acid or its ester. Therefore, a potential synthetic pathway for 1H-Indazole-3-methanol, 5-iodo- is outlined below.

Workflow for the Potential Synthesis of 1H-Indazole-3-methanol, 5-iodo-

Caption: A potential synthetic workflow for 1H-Indazole-3-methanol, 5-iodo-.

General Experimental Protocol for the Reduction of an Indazole-3-carboxylic Acid Ester

Disclaimer: This is a general, illustrative protocol and has not been optimized for 1H-Indazole-3-methanol, 5-iodo-. Appropriate safety precautions must be taken, and the reaction should be performed by a qualified chemist.

-

Dissolution: The starting material, methyl 5-iodo-1H-indazole-3-carboxylate, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise to the cooled solution of the indazole ester. The addition should be slow to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is to safely neutralize the excess reducing agent.

-

Workup: The resulting slurry is filtered, and the solid is washed with additional THF or ethyl acetate. The combined organic filtrates are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure 1H-Indazole-3-methanol, 5-iodo-.

Applications in Research and Drug Development

While there is limited specific literature on the biological activity of 1H-Indazole-3-methanol, 5-iodo-, the indazole scaffold is of significant interest in medicinal chemistry. Indazole derivatives have been investigated for a wide range of therapeutic applications, including their use as:

-

Kinase inhibitors

-

Anticancer agents

-

Anti-inflammatory agents

-

Serotonin receptor antagonists

The 5-iodo substituent on this particular indazole derivative makes it an attractive building block for creating libraries of compounds for high-throughput screening. The iodine can be readily replaced with other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the rapid diversification of the indazole core to explore structure-activity relationships (SAR).

Illustrative Workflow for Library Synthesis

Caption: Use of 1H-Indazole-3-methanol, 5-iodo- in library synthesis.

At present, no specific signaling pathways have been reported in the literature for 1H-Indazole-3-methanol, 5-iodo-. Researchers are encouraged to investigate its potential biological targets and mechanisms of action.

Safety and Handling

Detailed toxicology data for 1H-Indazole-3-methanol, 5-iodo- is not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A Safety Data Sheet (SDS) should be requested from the supplier for detailed handling and safety information.

This technical guide provides a summary of the currently available information on 1H-Indazole-3-methanol, 5-iodo-. As a relatively specialized chemical, further research is needed to fully characterize its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1H-Indazole-3-methanol, 5-iodo-, a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing potent biological activities, particularly as kinase inhibitors for cancer therapy.[1][2][3] The iodo-substitution at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Methyl 5-iodo-1H-indazole-3-carboxylate | C9H7IN2O2 | 302.07 | Starting Material |

| 1H-Indazole-3-methanol, 5-iodo- | C8H7IN2O | 274.06 | Final Product |

Table 2: Representative Biological Activity of Indazole Derivatives

The following table showcases the potent inhibitory activity of similar indazole-based compounds against various protein kinases, highlighting the therapeutic potential of this scaffold.

| Compound/Derivative | Target | Activity (IC50) | Reference |

| 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [1] |

| 109 | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [1] |

| 107 | EGFR L858R/T790M | 0.07 µM | [1] |

| 2f | Various cancer cell lines | 0.23–1.15 µM | [1] |

Experimental Protocols

The synthesis of 1H-Indazole-3-methanol, 5-iodo- is proposed via a two-step process starting from the commercially available Methyl 5-iodo-1H-indazole-3-carboxylate. This involves the reduction of the ester functionality to a primary alcohol.

Diagram: Synthetic Workflow

Caption: Synthetic route for 1H-Indazole-3-methanol, 5-iodo-.

Protocol 1: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol details the reduction of Methyl 5-iodo-1H-indazole-3-carboxylate to yield the target compound.

Materials:

-

Methyl 5-iodo-1H-indazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na2SO4) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the cooled suspension with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water, while cooling the flask in an ice bath.

-

Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain 1H-Indazole-3-methanol, 5-iodo-.

Applications in Drug Discovery

1H-Indazole-3-methanol, 5-iodo- is a valuable intermediate for the synthesis of more complex molecules in drug discovery. The indazole core is a key pharmacophore in many kinase inhibitors. The 3-methanol group can be further modified or may participate in hydrogen bonding interactions within the kinase active site. The 5-iodo group provides a reactive site for introducing further diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Diagram: Representative Signaling Pathway Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Strategic Use of 5-Iodo-1H-indazole-3-methanol in Modern Medicinal Chemistry

Introduction

5-Iodo-1H-indazole-3-methanol is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its strategic importance lies in the presence of an iodinated benzene ring, which is amenable to a variety of cross-coupling reactions, and a hydroxymethyl group at the 3-position that can be further functionalized. This combination allows for the systematic exploration of chemical space and the development of drug candidates with optimized pharmacological profiles. The indazole core itself is a privileged structure in drug discovery, known for its ability to form key interactions with the hinge region of protein kinases.[1]

This document provides detailed application notes and experimental protocols for the utilization of 5-iodo-1H-indazole-3-methanol in the synthesis of targeted therapeutics, with a particular focus on Polo-like kinase 4 (PLK4) inhibitors.

Key Applications in Drug Discovery

The primary application of 5-iodo-1H-indazole-3-methanol in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors, particularly for oncology targets. The iodo group at the 5-position serves as a versatile handle for introducing molecular complexity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

1. Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors:

5-Iodo-1H-indazole derivatives are instrumental in the synthesis of potent and selective PLK4 inhibitors, such as CFI-400945.[2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is implicated in the development of various cancers.[4][5] Inhibitors of PLK4 can induce mitotic errors and subsequent apoptosis in cancer cells, making it an attractive therapeutic target.

2. Synthesis of PARP Inhibitors:

The indazole scaffold is also a key feature in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. While a direct synthesis from 5-iodo-1H-indazole-3-methanol is less commonly cited, the functional group tolerance of Suzuki and other cross-coupling reactions makes it a viable starting material for the elaboration of more complex PARP inhibitors.

Quantitative Data: Bioactivity of a PLK4 Inhibitor Derived from an Indazole Scaffold

The following table summarizes the in vitro and in vivo activity of CFI-400945, a potent PLK4 inhibitor whose synthesis can be initiated from a 5-iodo-1H-indazole core structure.

| Compound | Target | Ki (nM) | IC50 (nM) | Cell Line | Cellular Activity (GI50, µM) |

| CFI-400945 | PLK4 | 0.26 | 2.8 | HCT116 (Colon) | 0.004 |

| HCC1954 (Breast) | Not specified | ||||

| IMR-32 (Neuroblastoma) | 0.948[6][7] | ||||

| MCF-7 (Breast) | 0.979[6][7] | ||||

| H460 (Lung) | 1.679[6][7] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PLK4 inhibitor, CFI-400945, using a 5-iodo-1H-indazole derivative as a key starting material.

Protocol 1: Iodination of 1H-indazole

This initial step is crucial for introducing the iodine handle for subsequent cross-coupling reactions.

Materials:

-

1H-indazole

-

Iodine

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

-

10% aqueous Sodium Bisulfite (NaHSO3)

-

Diethyl ether

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 1H-indazole (1 equivalent) in DMF, add iodine (2 equivalents).

-

Slowly add KOH pellets (4 equivalents) to the reaction mixture.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Pour the mixture into a 10% aqueous NaHSO3 solution and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodo-1H-indazole.[8][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 3-iodo-1H-indazole derivative with a suitable boronic acid.

Materials:

-

3-Iodo-1H-indazole derivative

-

Aryl or vinyl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen atmosphere

-

Heating mantle or oil bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve the 3-iodo-1H-indazole derivative (1 equivalent) and the boronic acid/ester (1.2 equivalents) in the solvent system.

-

Add the base (2-3 equivalents) and degas the mixture with nitrogen for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of the Spiro[cyclopropane-1,3'-indolin]-2'-one Core

This protocol outlines the diastereoselective synthesis of the spirocyclopropyl oxindole core of CFI-400945 via a one-pot double SN2 displacement reaction.[7][10][11]

Materials:

-

Appropriately substituted indolin-2-one

-

1,2-Dibromoethane

-

Potassium Hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve the indolin-2-one (1 equivalent) in THF and slowly add KOH (3.8 equivalents).

-

Heat the mixture at reflux for 30 minutes.

-

Slowly add a solution of 1,2-dibromoethane (1.4 equivalents) in THF and continue refluxing for 2 hours.

-

Cool the mixture and pour it into water.

-

Extract the aqueous layer with chloroform, dry the combined organic layers over Na2SO4, and remove the solvent.

-

Purify the crude product by column chromatography on silica gel to afford the spiro[cyclopropane-1,3′-indolin]-2′-one.[10]

Signaling Pathways and Visualizations

PLK4 Signaling Pathway in Centriole Duplication and Cancer

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell has the correct number of centrosomes for proper mitotic spindle formation. Overexpression of PLK4 leads to centrosome amplification, a hallmark of many cancers, which can result in chromosomal instability and aneuploidy. The tumor suppressor p53 plays a role in negatively regulating PLK4 expression.[12][13][14] Inhibition of PLK4 with small molecules like CFI-400945 disrupts this process, leading to mitotic catastrophe and cell death in cancer cells.

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow: Synthesis of a PLK4 Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a complex kinase inhibitor, such as CFI-400945, starting from a 5-iodo-1H-indazole precursor. This multi-step synthesis involves key transformations like Suzuki coupling and the formation of a spirocyclic core.

Caption: Synthetic workflow for a PLK4 inhibitor.

References

- 1. rsc.org [rsc.org]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAPK pathways and p53 cooperatively regulate PLK4 activity and centrosome integrity under stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Derivatization of 5-iodo-1H-indazole-3-methanol: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-iodo-1H-indazole-3-methanol. This versatile building block is a valuable starting material for the synthesis of novel indazole derivatives with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols outlined below focus on widely used palladium-catalyzed cross-coupling reactions to modify the C5-position and standard functionalization of the 3-methanol group.

Introduction to 1H-Indazole-3-methanol, 5-iodo-

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The 5-iodo-1H-indazole-3-methanol core, in particular, offers two key points for diversification: the iodine atom at the C5-position, which is amenable to various cross-coupling reactions for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, and the methanol group at the C3-position, which can be readily converted to ethers or esters. This dual functionality allows for the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

Many indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, indazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-Like Kinase 4 (PLK4), both of which are key targets in oncology.[4][5]

Derivatization Strategies

The primary strategies for the derivatization of 5-iodo-1H-indazole-3-methanol are:

-

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

-

-

Functionalization of the 3-Methanol Group:

-

O-Alkylation (Etherification): To introduce a variety of alkyl or aryl groups.

-

Esterification: To form ester derivatives.

-

These reactions allow for a systematic exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions. The 3-methanol group may not require protection for the cross-coupling reactions, but if side-reactions are observed, protection as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary.

Protocol 1: Suzuki-Miyaura Coupling of 5-iodo-1H-indazole-3-methanol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-iodo-1H-indazole-3-methanol with various aryl or heteroaryl boronic acids.[6][7]

Reaction Scheme:

A generalized reaction scheme for the Suzuki-Miyaura coupling.

Materials:

-

5-iodo-1H-indazole-3-methanol

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, DME/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-iodo-1H-indazole-3-methanol (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), and the base (2.5 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (3 mol%) to the vessel.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 4 | 92 |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 8 | 78 |

Protocol 2: Sonogashira Coupling of 5-iodo-1H-indazole-3-methanol

This protocol outlines a general procedure for the palladium and copper co-catalyzed coupling of 5-iodo-1H-indazole-3-methanol with terminal alkynes.[8][9][10]

Reaction Scheme:

A generalized reaction scheme for the Sonogashira coupling.

Materials:

-

5-iodo-1H-indazole-3-methanol

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-iodo-1H-indazole-3-methanol (1 equivalent) and the palladium catalyst (3 mol%) and CuI (6 mol%).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent (e.g., THF) and the base (e.g., TEA, 3 equivalents).

-

Add the terminal alkyne (1.5 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.

-